![molecular formula C18H19NOS B2489900 4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone CAS No. 320424-01-9](/img/structure/B2489900.png)
4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound falls into a category of organic molecules with significant potential for various applications, due to their structural and functional diversity. These molecules often contain a naphtho[1,2-b]thiophen backbone, which is notable for its aromaticity and the presence of both carbon and sulfur in the ring system. Such compounds are synthesized through a series of chemical reactions, starting from basic aromatic or heteroaromatic compounds.
Synthesis Analysis
Synthetic approaches to compounds similar to "4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone" often involve multi-step reactions, starting with the formation of the core naphthothiophene structure, followed by functionalization with various groups. For example, the synthesis of related dihydronaphthalene compounds involves acylation, Grignard reaction, demethylation, and etherification steps to introduce specific functional groups (Jones et al., 1979).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques like NMR and X-ray crystallography. These methods provide detailed information about the molecular geometry, the arrangement of atoms, and the conformation of the molecule (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and related compounds can be influenced by the presence of functional groups and the overall molecular structure. These compounds can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions, depending on the functional groups present and the reaction conditions. For instance, the introduction of sulfonyl and oxime groups into similar compounds has been explored for their antimicrobial properties (Mallesha & Mohana, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined using techniques like thermogravimetric analysis and X-ray crystallography, providing insights into the stability and solubility of the compound (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are central to the compound's applications. Density functional theory (DFT) calculations and molecular docking studies can be used to predict these properties and understand the compound's potential interactions at the molecular level (Shahana & Yardily, 2020).
Scientific Research Applications
1. Cytotoxic and Topoisomerase II Inhibitory Activity
- Cytotoxic Evaluation : A study by Gomez-Monterrey et al. (2011) investigated acyl derivatives of the dihydronaphtho[2,3-b]thiophen system for their cytotoxic properties. Compounds related to 4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone showed significant efficacy in cell lines resistant to doxorubicin, including melanoma, ovarian, and glioblastoma human cell lines. These compounds also demonstrated topoisomerase II inhibitory activity, which is crucial for cancer therapy (Gomez-Monterrey et al., 2011).
2. Antiestrogenic Activity
- Antiestrogenic Properties : Research by Jones et al. (1979) showed that certain derivatives of dihydronaphthalene, structurally related to this compound, exhibited potent antiestrogenic activity. These compounds demonstrated high binding affinity to estrogen receptors in rat uterine cytosol, surpassing even that of estradiol (Jones et al., 1979).
3. Antimicrobial Activity
- Antibacterial and Antifungal Effects : Mallesha and Mohana (2014) synthesized new derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, closely related to the chemical . Some of these compounds showed good antimicrobial activity against pathogenic bacterial and fungal strains, indicating potential applications in antimicrobial drug development (Mallesha & Mohana, 2014).
4. Selective Estrogen Receptor Modulator (SERM) Properties
- Estrogen Receptor Modulation : Palkowitz et al. (1997) discovered a compound structurally similar to this compound, which acted as a highly potent selective estrogen receptor modulator (SERM). This compound demonstrated significant estrogen antagonist potency and showed promise in influencing breast and uterine health (Palkowitz et al., 1997).
5. Antiviral Activity
- Activity Against H5N1 Virus : A study by Rashad et al. (2010) on compounds with a structure incorporating elements of 4,5-Dihydronaphtho[1,2-b]thiophen showed significant antiviral activity against the H5N1 avian influenza virus. This finding suggests potential uses in antiviral drug development (Rashad et al., 2010).
properties
IUPAC Name |
4,5-dihydrobenzo[g][1]benzothiol-2-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(19-10-4-1-5-11-19)16-12-14-9-8-13-6-2-3-7-15(13)17(14)21-16/h2-3,6-7,12H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKFJVBHPVVREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

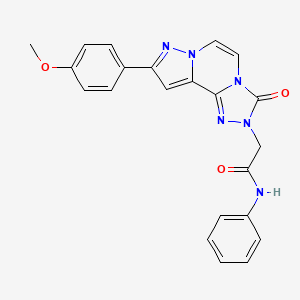
![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)
![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)
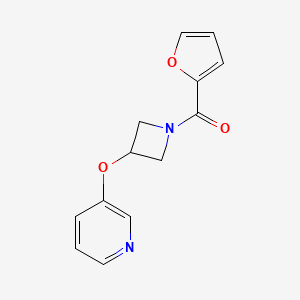
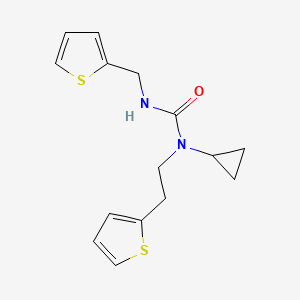

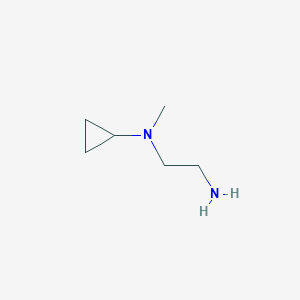
![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)
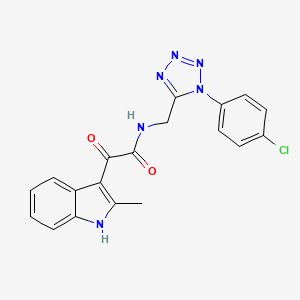
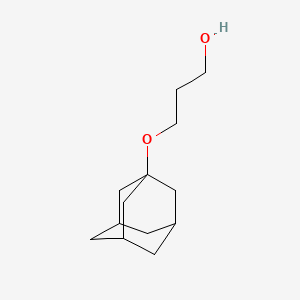
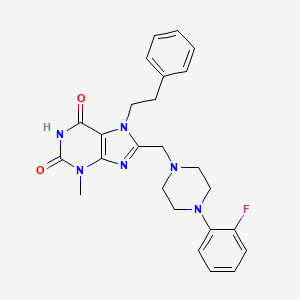
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)
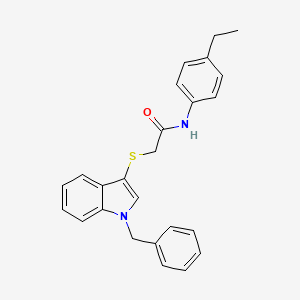
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)